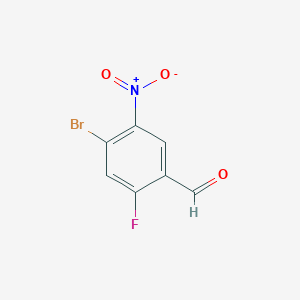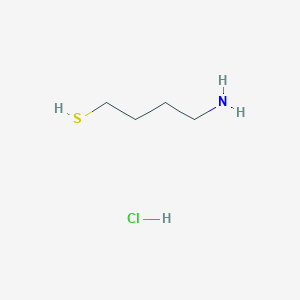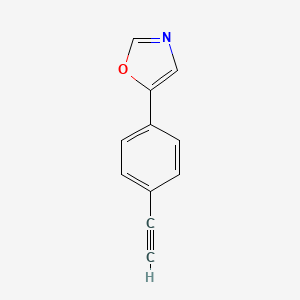
5-(4-Ethynylphenyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(4-Ethynylphenyl)-1,3-oxazole" is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. Oxazoles are known for their diverse biological activities and are used as building blocks in organic synthesis. The ethynyl group attached to the phenyl ring suggests potential for further functionalization through reactions typical for alkynes, such as the Sonogashira coupling.
Synthesis Analysis
The synthesis of oxazole derivatives can be approached through various methods. For instance, the synthesis of 5-substituted oxazoles, as seen in the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, involves the reaction of an oxazole carbaldehyde oxime with acetic anhydride, followed by conversion into the corresponding amide oxime and subsequent heterocyclization . Similarly, the synthesis of 5-ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide riboside and its derivatives demonstrates the use of Pd(0)-catalyzed cross-coupling reactions, which could be adapted for the synthesis of "5-(4-Ethynylphenyl)-1,3-oxazole" .
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure imparts certain electronic properties to the molecule, such as the ability to engage in hydrogen bonding and dipole-dipole interactions. The ethynyl group in "5-(4-Ethynylphenyl)-1,3-oxazole" would contribute to the molecule's linearity and could affect its conjugation and electronic distribution.
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions. The presence of the ethynyl group in "5-(4-Ethynylphenyl)-1,3-oxazole" allows for reactions typical of alkynes, such as Sonogashira coupling, which is useful for creating carbon-carbon bonds and introducing additional functional groups . Additionally, the oxazole ring can undergo nucleophilic attack, as demonstrated by the synthesis of 2-phenyl-4,5-functionalized oxazoles through nucleophilic ring-opening of oxazolone .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The oxazole ring contributes to the compound's aromaticity and stability. The presence of substituents, such as the ethynyl group, can affect the compound's solubility, boiling point, and melting point. The electronic properties of the oxazole ring can also influence the compound's reactivity and interaction with biological targets, which is evident in the hypolipidemic activity of certain oxazole derivatives . The ethynyl group could potentially increase lipophilicity, which might affect the compound's biological activity and pharmacokinetic properties.
Scientific Research Applications
-
- Application: Used as a fluorescence signalling unit in chemo-sensors .
- Method: The compound is used in fluorescence quenching and enhancement-based chemo-sensors .
- Results: The sensors have been developed for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT) and picric acid (PA) .
-
Organic Porous Polymer Materials
- Application: Used in gas storage, carbon capture, separation, catalysis, sensing, energy storage and conversion .
- Method: Various organic building blocks and synthesis methods are used to incorporate multiple chemical functionalities within networks or pore surface .
- Results: The resulting porous polymers are able to be designed and prepared with high surface area and well-controlled pore structure .
-
Porous Metalloporphyrinic Nanospheres
- Application: Used for efficient catalytic degradation of organic dyes .
- Method: The nanospheres were synthesized by the Sonogashira coupling reaction with Mn (III)5,10,15,20-tetraksi (4′-ethynylphenyl)porphyrin as a building block .
- Results: The nanospheres showed excellent catalytic activity and reusability in the catalytic degradation of methylene blue in aqueous solution .
-
Organic Porous Polymer Materials
- Application: Used in gas storage, carbon capture, separation, catalysis, sensing, energy storage and conversion .
- Method: Various organic building blocks and synthesis methods are used to incorporate multiple chemical functionalities within networks or pore surface .
- Results: The resulting porous polymers are able to be designed and prepared with high surface area and well-controlled pore structure .
-
Tetrakis (4-aminophenyl) Ethene-doped Perylene Microcrystals
-
Porous Metalloporphyrinic Nanospheres
- Application: Used for efficient catalytic degradation of organic dyes .
- Method: The nanospheres were synthesized by the Sonogashira coupling reaction with Mn (III)5,10,15,20-tetraksi (4′-ethynylphenyl)porphyrin as a building block .
- Results: The nanospheres showed excellent catalytic activity and reusability in the catalytic degradation of methylene blue in aqueous solution .
-
- Application: Used in the construction of secondary building units (SBUs) .
- Method: The synthesis of porous organic frameworks (POFs) involves two vital factors: the monomers, which are the fundamental constructing units for the synthesis of POFs, and the polymerization reactions .
- Results: The structures and properties of POFs are greatly affected by the utilization of monomers and polymerization reactions .
-
Organic Porous Polymer Materials
- Application: Used in gas storage, carbon capture, separation, catalysis, sensing, energy storage and conversion .
- Method: Various organic building blocks and synthesis methods are used to incorporate multiple chemical functionalities within networks or pore surface .
- Results: The resulting porous polymers are able to be designed and prepared with high surface area and well-controlled pore structure .
Safety And Hazards
properties
IUPAC Name |
5-(4-ethynylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h1,3-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRYZDZQFDRTHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CN=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594470 |
Source


|
| Record name | 5-(4-Ethynylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethynylphenyl)-1,3-oxazole | |
CAS RN |
501944-63-4 |
Source


|
| Record name | 5-(4-Ethynylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


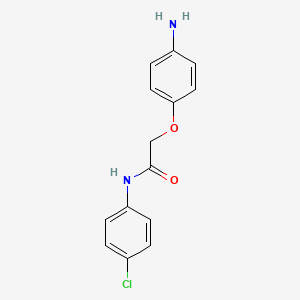
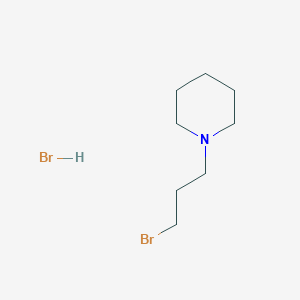


![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)
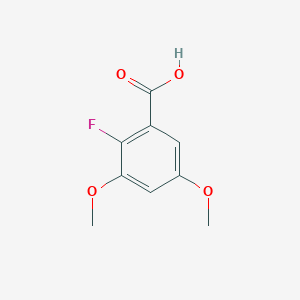

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)
